7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal chemistry Kinase inhibitor design Regioisomer comparison

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 870540-31-1) belongs to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles, a scaffold extensively employed in kinase inhibitor and anti-inflammatory drug discovery programs. The compound carries a carboxylic acid at the 3-position and a 4-fluorophenyl substituent at the 7-position of the bicyclic core, defining a specific regioisomer with distinct physicochemical properties (MW 257.22 Da, molecular formula C₁₃H₈FN₃O₂) relative to its 2-carboxylic and 5-carboxylic acid analogues.

Molecular Formula C13H8FN3O2
Molecular Weight 257.22 g/mol
CAS No. 870540-31-1
Cat. No. B1309065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS870540-31-1
Molecular FormulaC13H8FN3O2
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)F
InChIInChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-10(13(18)19)7-16-17(11)12/h1-7H,(H,18,19)
InChIKeyYQVLCLXOLYVNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid – Core Structure & Procurement-Relevant Identity


7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 870540-31-1) belongs to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles, a scaffold extensively employed in kinase inhibitor and anti-inflammatory drug discovery programs [1]. The compound carries a carboxylic acid at the 3-position and a 4-fluorophenyl substituent at the 7-position of the bicyclic core, defining a specific regioisomer with distinct physicochemical properties (MW 257.22 Da, molecular formula C₁₃H₈FN₃O₂) relative to its 2-carboxylic and 5-carboxylic acid analogues . High-purity grade (≥98%) is commercially available, supporting its use as a reliable building block in medicinal chemistry campaigns .

Why Generic Substitution Fails for 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


The pyrazolo[1,5-a]pyrimidine scaffold contains multiple regioisomeric positions (2-, 3-, 5-, 6-, 7-) that profoundly influence molecular recognition by biological targets [1]. Even within the same substitution class, shifting the carboxylic acid from the 3- to the 2- or 5-position alters the vector of key hydrogen-bonding interactions, while modifying the 7-aryl substituent changes steric bulk and lipophilicity—parameters critical for kinase ATP-pocket binding and selectivity profiles [2]. Simply substituting a generic 'pyrazolopyrimidine carboxylic acid' without specifying the 3-carboxy, 7-(4-fluorophenyl) configuration risks introducing an inactive or promiscuous analogue, as demonstrated by the divergent Eph receptor and SCD inhibitory activities reported for structurally related 3-carboxamide and 3-carboxylic acid derivatives [3].

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid – Quantitative Differentiation Evidence


Regioisomeric Differentiation: 3-Carboxylic Acid vs. 2- and 5-Carboxylic Acid Analogues

The 3-carboxylic acid regioisomer positions the carboxyl group for amide coupling at a vector distinct from the 2- and 5-carboxylic analogues. In the Novartis Eph receptor kinase inhibitor program, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives were explicitly claimed, while 2- and 5-carboxylic isomers were not represented among active leads [1]. The 7-(4-fluorophenyl) substitution further differentiates this compound from 5-(4-fluorophenyl) congeners (e.g., CAS 310451-83-3) that incorporate a trifluoromethyl group at C7, shifting lipophilicity (calculated XLogP differences ≥ 1.0 unit) and target engagement profiles .

Medicinal chemistry Kinase inhibitor design Regioisomer comparison

Carboxylic Acid vs. Ethyl Ester: Functional Group Impact on Synthetic Utility and Biological Activity

The free carboxylic acid directly enables one-step amide coupling for library synthesis, whereas the corresponding ethyl ester (CAS 738620-84-3) requires an additional hydrolysis or transesterification step . In pyrazolo[1,5-a]pyrimidine-3-carboxamide kinase inhibitors, the free acid is the direct precursor to the biologically active carboxamide pharmacophore [1]. The ethyl ester analogue, with a molecular weight of 285.27 Da, cannot engage the same hydrogen-bonding interactions without prior conversion, and is primarily employed as a protected synthetic intermediate .

Synthetic chemistry Prodrug design Functional group comparison

Biological Target Class Association: Eph Receptor and Protein Kinase Inhibition via 3-Carboxamide Derivatives

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid compounds are disclosed as protein kinase modulators with activity against Eph receptor tyrosine kinases, a target class implicated in tumor angiogenesis and progression [1]. The 3-carboxylic acid is the essential precursor to the 3-carboxamide pharmacophore required for Eph kinase inhibition; analogues lacking the 3-carboxy group or bearing it at alternative positions (2- or 5-) are not represented among the active compounds in this patent family [1]. Separately, 6-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative II demonstrated stearoyl-CoA desaturase (SCD) inhibition with an IC₅₀ of 1.0 μM, confirming that the 3-carboxylic acid position is competent for generating biologically active amides [2].

Kinase inhibition Eph receptor Cancer therapeutics

Commercially Available Purity Specification: ≥98% vs. Lower-Purity Analogues

Multiple reputable vendors supply 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid at ≥98% purity (HPLC) , while the closely related ethyl ester (CAS 738620-84-3) and 2-carboxylic acid regioisomer are typically available at only 95% purity or lack a defined purity specification . The ≥98% purity grade, combined with ISO-certified manufacturing, reduces the risk of unidentified impurities interfering with sensitive biological assays, a critical factor in hit-to-lead and lead optimization campaigns where confounding off-target activity from impurities must be rigorously excluded .

Quality control Procurement specification Building block purity

Storage and Handling Profile: Cold-Chain Requirement vs. Ambient-Stable Analogues

The compound requires sealed, dry storage at 2–8°C , whereas the ethyl ester analogue (CAS 738620-84-3) can be stored at ambient temperature. This cold-chain requirement reflects the greater chemical reactivity of the free carboxylic acid, including potential for decarboxylation or dimerization under sub-optimal storage conditions; however, it is a well-characterized handling parameter rather than an unknown stability risk . The defined storage specification provides procurement teams with unambiguous logistics guidance not always available for less-characterized regional analogues .

Compound management Stability Procurement logistics

Optimal Research & Industrial Application Scenarios for 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


Kinase-Focused Library Synthesis via Direct Amide Coupling

The free 3-carboxylic acid enables high-throughput amide bond formation with diverse amine building blocks to generate pyrazolo[1,5-a]pyrimidine-3-carboxamide libraries for Eph receptor and broader kinome screening [1]. The elimination of an ester hydrolysis step relative to the ethyl ester analogue (CAS 738620-84-3) reduces library production time by one synthetic transformation, accelerating SAR cycle turnaround in hit-to-lead campaigns [2].

Eph Receptor Kinase Inhibitor Lead Optimization

As the direct precursor to Eph-active 3-carboxamides claimed in Novartis patent WO2008052964, this compound serves as the core scaffold for generating focused analogue sets targeting EphA and EphB receptor tyrosine kinases, which are validated targets in tumor angiogenesis and metastatic progression [1]. The 7-(4-fluorophenyl) group provides favorable lipophilic and steric properties for ATP-pocket occupancy relative to unsubstituted or bulkier 7-aryl alternatives [1].

SCD Inhibitor Probe Development and Metabolic Disease Research

Based on class-level activity data showing SCD inhibition (IC₅₀ = 1.0 μM) for a structurally related 3-carboxylic acid-derived amide [2], this compound can be employed as a starting point for structure-guided optimization of stearoyl-CoA desaturase inhibitors, with potential applications in obesity, diabetes, and non-alcoholic fatty liver disease research [2].

High-Purity Reference Standard for Analytical Method Development

With a commercially guaranteed purity of ≥98% (HPLC) and ISO-certified manufacturing , this compound is suitable for use as a quantitative reference standard in HPLC-MS method development and validation for pyrazolopyrimidine-containing drug substance analysis, providing a higher purity benchmark than the 95% specification of common regional analogues .

Quote Request

Request a Quote for 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.